4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE
Description
4-(4-Chlorophenyl)-4-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}butanamide is a synthetic organic compound characterized by a fused pyrano-thiazole heterocyclic core linked to a 4-chlorophenyl-substituted butanamide moiety. The molecule’s structural complexity arises from its bicyclic pyrano-thiazole system, which combines oxygen and sulfur atoms within a six-membered ring fused to a thiazole ring.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-11-3-1-10(2-4-11)13(20)5-6-15(21)19-16-18-12-7-8-22-9-14(12)23-16/h1-4H,5-9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEXXPXKQVEVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that are further reacted with arylidenemalononitrile to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(4-chlorophenyl)-4-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}butanamide with structurally related compounds, focusing on molecular features, computational properties, and inferred biological activity.
Table 1: Structural and Computational Comparison
<sup>b</sup> Docking scores obtained via AutoDock4 with flexible sidechain adjustments .
Key Findings
The pyrano-thiazole core offers a unique steric profile versus pyrrolo-oxazine or tetrahydrofuran-pyrimidine systems, likely influencing target selectivity .
Computational Insights :
- Lipophilicity : The target compound’s LogP (2.8) is lower than fluorophenyl analogs (3.2–3.5), suggesting improved aqueous solubility. This aligns with Multiwfn’s electron localization function (ELF) analysis, which shows reduced electron density around the chlorophenyl group compared to fluorophenyl derivatives .
- Binding Affinity : AutoDock4 simulations predict superior docking scores (-9.2 kcal/mol) for the target compound, attributed to stronger van der Waals interactions with hydrophobic receptor residues and hydrogen bonding via the oxo group .
Biological Implications: Fluorophenyl analogs with epoxy or hydroxy substituents exhibit moderate anti-inflammatory activity in preliminary assays, but their higher LogP values may limit bioavailability .
Biological Activity
The compound 4-(4-chlorophenyl)-4-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}butanamide , often referred to as a pyrano-thiazole derivative, has garnered attention in recent years for its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound features a complex structure comprising a chlorophenyl group and a pyrano-thiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 335.79 g/mol. The presence of the chlorophenyl group is significant for its biological activity as it influences the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Kinase Inhibition : Research indicates that derivatives containing the chlorophenyl and pyrano structures exhibit inhibitory effects on key kinases involved in cancer progression. Specifically, compounds with similar structures have shown activity against AKT2/PKBβ, a critical player in glioma malignancy. In vitro studies demonstrated that these compounds could inhibit glioma cell growth while sparing non-cancerous cells, suggesting a selective cytotoxic profile .
- Mechanism of Action : The compound's mechanism appears to involve the disruption of AKT signaling pathways. Aberrant activation of AKT is commonly associated with various cancers, including glioblastoma. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Studies : In a recent study involving patient-derived glioblastoma models, the compound demonstrated significant efficacy in inhibiting neurosphere formation and reducing tumor growth in 3D cultures. This suggests that it may effectively target cancer stem cells, which are often resistant to conventional therapies .
Other Biological Activities
In addition to its anticancer properties, preliminary investigations suggest that similar compounds may exhibit other biological activities such as:
- Anticonvulsant Effects : Some derivatives have shown promise in modulating CNS activity, indicating potential applications in treating neurological disorders .
- Antimicrobial Activity : There are indications that related thiazole compounds possess antimicrobial properties, although specific data on this compound's efficacy remains limited.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
